Scientists are engineering microorganisms, such as Escherichia coli, to produce S-1,2-PDO through metabolic pathways. This involves introducing or modifying genes within the organism to redirect carbon flux towards S-1,2-PDO production. Studies have achieved successful production of S-1,2-PDO using this approach, but further research is needed to improve efficiency and overcome challenges like low yield and high production costs. []
The unique properties of S-1,2-PDO make it a valuable tool for various scientific research applications. Here are some notable examples:
(S)-(+)-1,2-Propanediol, also known as (S)-propane-1,2-diol or (S)-propylene glycol, is a chiral organic compound with the molecular formula C₃H₈O₂ and a molecular weight of 76.09 g/mol. It is a clear, colorless, viscous liquid that is practically odorless and has a slightly sweet taste resembling that of glycerin. This compound is notable for its optical activity, exhibiting a specific rotation of [α]20/D +16.5° . As an enantiomer of (R)-1,2-propanediol, it plays a significant role in various chemical and biological processes.
The mechanism of action of S-1,2-Propanediol depends on the specific application. As a solvent, it interacts with other molecules through hydrogen bonding and dipole-dipole interactions, influencing their solubility and behavior. As a cryoprotectant, it is thought to act by replacing cellular water and preventing ice crystal formation during freezing.
(S)-(+)-1,2-Propanediol exhibits various biological activities. It acts as a human metabolite and has been identified as a metabolite in Escherichia coli as well. Its presence in biological systems suggests potential roles in metabolic pathways and energy production . Furthermore, it serves as a substrate for enzyme studies due to its chiral nature.
The synthesis of (S)-(+)-1,2-Propanediol can be achieved through several methods:
(S)-(+)-1,2-Propanediol has diverse applications across various industries:
Research on the interaction of (S)-(+)-1,2-Propanediol with other compounds indicates its potential role in enhancing the solubility and bioavailability of drugs. Studies have shown that it can affect the pharmacokinetics of certain pharmaceutical agents by modifying their absorption profiles when used as an excipient in formulations .
(S)-(+)-1,2-Propanediol shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Optical Activity | Primary Uses |
---|---|---|---|
(R)-(-)-1,2-Propanediol | C₃H₈O₂ | [α]20/D -16.5° | Chiral synthesis |
Glycerol | C₃H₈O₃ | Non-chiral | Humectant in food and pharmaceuticals |
Ethylene glycol | C₂H₆O₂ | Non-chiral | Antifreeze and coolant |
Propylene glycol | C₃H₈O₂ | Non-chiral | Solvent in food and pharmaceuticals |
Uniqueness of (S)-(+)-1,2-Propanediol:
Irritant